![molecular formula C21H26N6O3S B2772197 1-[(carbamoylmethyl)sulfanyl]-N-cyclohexyl-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105220-61-8](/img/structure/B2772197.png)

1-[(carbamoylmethyl)sulfanyl]-N-cyclohexyl-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

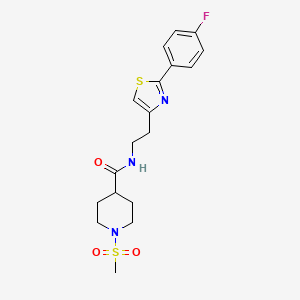

The compound “1-[(carbamoylmethyl)sulfanyl]-N-cyclohexyl-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a derivative of the triazole and quinazoline families . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . Quinazolines are a class of organic compounds with a two-ring structure, consisting of a benzene ring fused to a pyrimidine ring .

Molecular Structure Analysis

Triazoles exist in two tautomeric forms, 1,2,3-triazole and 1,2,4-triazole, depending on the position of the nitrogen atoms in the rings . The specific molecular structure of this compound would need to be determined through further analysis.Applications De Recherche Scientifique

Antimicrobial Applications

Research on structurally similar compounds, such as 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides and triazoloquinazolines, has demonstrated significant antimicrobial activities against a range of pathogens. For instance, certain derivatives have shown potent antibacterial effects against Staphylococcus aureus and activity against pathogenic yeast Candida albicans, highlighting their potential as promising antimicrobial agents (Pokhodylo et al., 2021). This research suggests the utility of such compounds in developing new antimicrobial therapies.

Cytotoxic and Anti-inflammatory Applications

Studies have also revealed the cytotoxic effects of methylsulfanyl-triazoloquinazolines against various cancer cell lines, including hepatocellular and colon carcinoma cells, alongside their anti-inflammatory properties. Some compounds within this class demonstrated significant inhibition of inflammatory mediators in stimulated macrophages, indicating their potential in cancer therapy and inflammation management (Al-Salahi et al., 2013).

Synthesis and Reactivity for Heterocyclic Compound Development

The reactivity of related compounds towards various nucleophiles has been exploited to synthesize new heterocycles, which are of interest in medicinal chemistry for their diverse pharmacological properties. For example, the synthesis of spiro[cyclohexane-1,9′-[1,2,4]triazolo[5,1-b]quinazolines] demonstrates the chemical versatility of these compounds, paving the way for the development of novel therapeutic agents with potential antidepressant, anticancer, and anti-inflammatory activities (Chernyshev et al., 2008).

Mécanisme D'action

Target of Action

The primary target of the compound “1-[(carbamoylmethyl)sulfanyl]-N-cyclohexyl-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is DNA . This compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline, which has been shown to intercalate DNA . DNA intercalation is a process where a molecule inserts itself between the base pairs of the DNA helix, disrupting its structure and function .

Mode of Action

The compound interacts with DNA through intercalation . This interaction disrupts the normal structure and function of DNA, which can lead to the inhibition of DNA replication and transcription . This disruption can have a significant impact on cellular processes, particularly in rapidly dividing cells such as cancer cells .

Biochemical Pathways

Given its dna intercalation activity, it can be inferred that it affects pathways related to dna replication and transcription . The disruption of these pathways can lead to cell cycle arrest and apoptosis, particularly in cancer cells .

Pharmacokinetics

The compound’s dna intercalation activity suggests that it may have good cellular uptake

Result of Action

The compound’s DNA intercalation activity can lead to the inhibition of DNA replication and transcription, resulting in cell cycle arrest and apoptosis . This makes it a potential candidate for anticancer therapy . In particular, it has been shown to have potent anti-proliferative activity against HepG2, HCT116, and MCF-7 cancer cell lines .

Propriétés

IUPAC Name |

1-(2-amino-2-oxoethyl)sulfanyl-N-cyclohexyl-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N6O3S/c1-2-10-26-19(30)15-9-8-13(18(29)23-14-6-4-3-5-7-14)11-16(15)27-20(26)24-25-21(27)31-12-17(22)28/h8-9,11,14H,2-7,10,12H2,1H3,(H2,22,28)(H,23,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSNZTPLOXJROCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN=C4SCC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1H-Indol-3-yl)ethyl]-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2772114.png)

![3-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2772115.png)

![(Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one](/img/structure/B2772119.png)

![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-methylbenzamide](/img/structure/B2772121.png)

![4-(4-butylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2772124.png)

![3-[(2,4-Dimethylphenoxy)methyl]benzoic acid](/img/structure/B2772126.png)

![7-[(4-chlorophenyl)methyl]-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2772135.png)

![8-(2-Methoxy-5-methylphenyl)-1-methyl-3-(2-phenylethyl)-1,3,5-trihydroimidazol idino[1,2-h]purine-2,4-dione](/img/structure/B2772137.png)